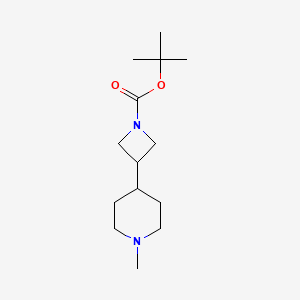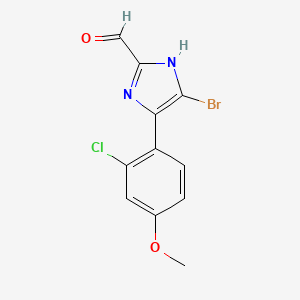
4-(1-Boc-3-azetidinyl)-1-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 1-methylpiperidine with tert-butyl 3-azetidinecarboxylate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Types of Reactions:
Oxidation: tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Chemistry: tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is valuable in the development of new chemical entities and in the study of reaction mechanisms .
Biology and Medicine: In medicinal chemistry, this compound is used in the design and synthesis of potential therapeutic agents. It serves as a precursor for the development of drugs targeting various biological pathways .
Industry: The compound finds applications in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs). It is also used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound .
Comparison with Similar Compounds
- tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate
- tert-butyl 3-(1-ethylpiperidin-4-yl)azetidine-1-carboxylate
- tert-butyl 3-(1-propylpiperidin-4-yl)azetidine-1-carboxylate
Comparison: While these compounds share a similar core structure, the variation in the alkyl group attached to the piperidine ring can lead to differences in their chemical properties and biological activities. tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with molecular targets .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(1-methylpiperidin-4-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)11-5-7-15(4)8-6-11/h11-12H,5-10H2,1-4H3 |
InChI Key |
VOACPIBMIIQZAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-[3-Fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyaniline](/img/structure/B13707216.png)


![(2R,7S)-tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione](/img/structure/B13707237.png)


